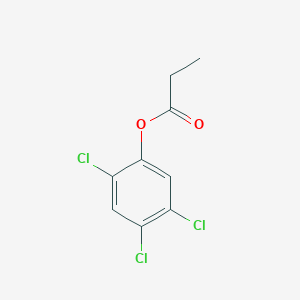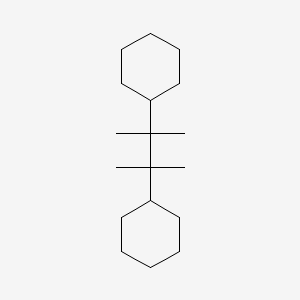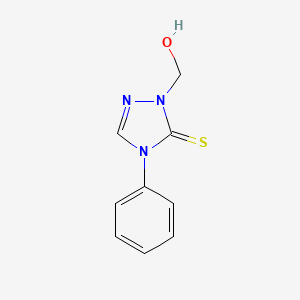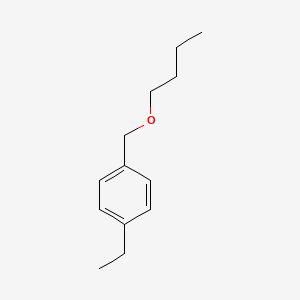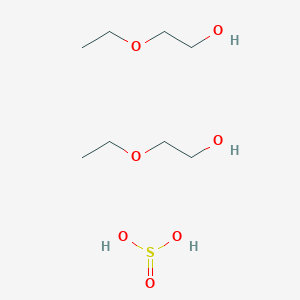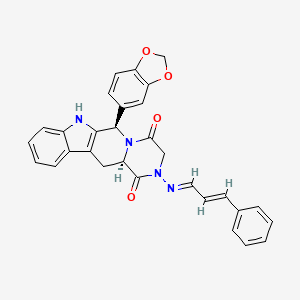
N-phenylpropenyl tadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylpropenyl tadalafil is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is primarily used to treat erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpropenyl tadalafil involves several steps, starting with the preparation of the tadalafil core structure. The key steps include:
Formation of the Tadalafil Core: This involves the Pictet-Spengler reaction between a tryptophan derivative and a benzodioxole compound in the presence of an acid catalyst.
Introduction of the Phenylpropenyl Group: The phenylpropenyl group is introduced via a condensation reaction with phenylhydrazine in the presence of potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
N-phenylpropenyl tadalafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpropenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Scientific Research Applications
N-phenylpropenyl tadalafil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on PDE5 inhibition.
Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-phenylpropenyl tadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. The compound’s molecular targets include PDE5, which is predominantly found in the corpus cavernosum of the penis and vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Tadalafil: The parent compound, used for treating erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with a shorter duration of action compared to tadalafil.
Vardenafil: Similar to sildenafil, with a slightly different pharmacokinetic profile.
Uniqueness
N-phenylpropenyl tadalafil is unique due to its structural modification, which may enhance its pharmacological properties and provide additional therapeutic benefits.
Properties
Molecular Formula |
C30H24N4O4 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C30H24N4O4/c35-27-17-33(31-14-6-9-19-7-2-1-3-8-19)30(36)24-16-22-21-10-4-5-11-23(21)32-28(22)29(34(24)27)20-12-13-25-26(15-20)38-18-37-25/h1-15,24,29,32H,16-18H2/b9-6+,31-14+/t24-,29-/m1/s1 |
InChI Key |
DCIYBTKJBFFGKX-VHXVRVANSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)/N=C/C=C/C7=CC=CC=C7 |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N=CC=CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)

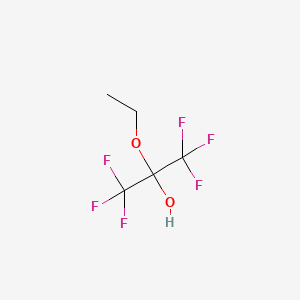


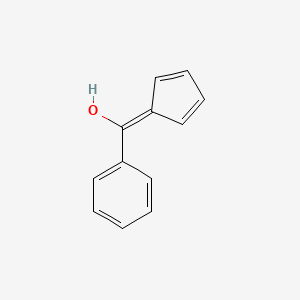

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
